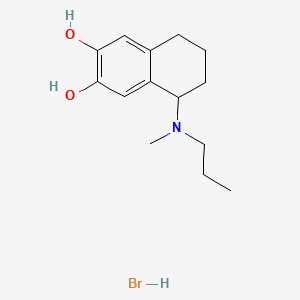![molecular formula C13H15NO B13939049 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole CAS No. 61929-22-4](/img/structure/B13939049.png)
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole is a polycyclic compound that belongs to the class of indeno[2,1-b]pyrroles. This compound is characterized by its unique structure, which includes an indene fused to a pyrrole ring. The presence of an ethoxy group at the 2-position adds to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole can be achieved through multicomponent reactions involving diketene, ninhydrin (indane-1,2,3-trione), and primary amines. One efficient method involves the reaction of diketene with ninhydrin and a primary amine under un-catalyzed conditions. This reaction proceeds smoothly, providing high yields of the desired product. The operational simplicity and tolerance of various functional groups make this method highly advantageous for industrial production .
Analyse Chemischer Reaktionen
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis .
Wissenschaftliche Forschungsanwendungen
This compound has found applications in several areas of scientific research. In chemistry, it serves as a building block for the synthesis of more complex polycyclic compounds. In biology and medicine, it has shown potential as a lead compound for the development of new drugs due to its unique structural features. Additionally, its ability to undergo various chemical transformations makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Wirkmechanismus
The mechanism by which 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved in its action include inhibition of specific enzymes and binding to receptor sites, leading to altered cellular responses. These interactions are crucial for its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole can be compared with other similar compounds such as indeno[1,2-b]furans and indeno[1,2-b]pyrroles. While these compounds share a similar indene core, the presence of different heteroatoms (oxygen in furans and nitrogen in pyrroles) and substituents (ethoxy group) imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
61929-22-4 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-ethoxy-1,3a,4,8b-tetrahydroindeno[2,1-b]pyrrole |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-11-10-6-4-3-5-9(10)7-12(11)14-13/h3-6,11-12H,2,7-8H2,1H3 |
InChI-Schlüssel |
JLLWYZKTXYMAHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2CC3=CC=CC=C3C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)

![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)


![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)




![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)
![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)


